molecular formula C19H19F2N3O4 B2578603 1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-64-7

1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2578603
CAS RN: 877640-64-7
M. Wt: 391.375
InChI Key: NHPNQGFGCGHHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. It also has methoxy and difluoromethoxy substituents on the phenyl rings, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a methoxy substituent and the other with a difluoromethoxy substituent. These groups are likely to influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially participate in a variety of chemical reactions. The methoxy and difluoromethoxy groups might make the phenyl rings more electron-rich, potentially influencing the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. The presence of the methoxy and difluoromethoxy groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Environmental Chemicals and Health Impacts

  • Exposure to Environmental Chemicals : Studies have shown widespread exposure to various environmental chemicals, including bisphenols and phthalates, through consumer products. These chemicals have been found in human urine samples, indicating their pervasive presence in the environment and potential for human exposure (Calafat et al., 2004), (Koch et al., 2004).

Biomarkers of Exposure

  • Urinary Biomarkers : Research has identified urinary biomarkers for the assessment of exposure to specific environmental chemicals, such as phthalates and polycyclic aromatic hydrocarbons (PAHs). These biomarkers are crucial for understanding the extent of human exposure and potential health risks (Barr et al., 2003), (Zhu et al., 2021).

Health Implications of Chemical Exposure

  • Oxidative Stress and Diseases : Exposure to environmental xenobiotics, including bisphenols and phthalates, has been associated with oxidative stress, a condition that can lead to various diseases such as cancer and diabetes. Studies have explored the relationship between chemical exposures and biomarkers of oxidative stress, offering insights into potential health risks (Asimakopoulos et al., 2016).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. Urea derivatives can have a wide range of biological activities, but the exact effects would depend on the specific structure of the compound and its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize potential risks .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could provide valuable information about the compound’s potential applications .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c1-27-15-8-4-14(5-9-15)24-11-13(10-17(24)25)23-19(26)22-12-2-6-16(7-3-12)28-18(20)21/h2-9,13,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNQGFGCGHHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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